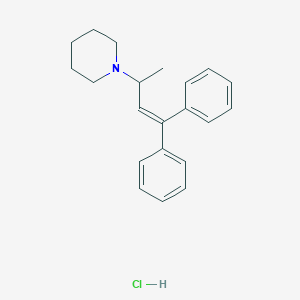![molecular formula C11H14N4 B13711179 N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)
N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine is a compound that features both imidazole and pyridine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The pyridine moiety can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the imidazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often used in substitution reactions.
Major Products: The major products formed from these reactions include imidazole N-oxides, piperidine derivatives, and various substituted imidazole and pyridine compounds.
Aplicaciones Científicas De Investigación
N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor and as a probe for studying biological processes involving imidazole and pyridine-containing molecules.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparación Con Compuestos Similares
Histamine: Contains an imidazole ring and is involved in immune responses.
Pyridoxine (Vitamin B6): Contains a pyridine ring and is essential for various metabolic processes.
Metronidazole: An antibiotic that contains an imidazole ring and is used to treat infections.
Uniqueness: N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine is unique due to the combination of both imidazole and pyridine moieties in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H14N4/c1-2-5-14-10(3-1)7-12-6-4-11-8-13-9-15-11/h1-3,5,8-9,12H,4,6-7H2,(H,13,15) |
Clave InChI |
RLOJMUBSTGQWJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNCCC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)
![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)



![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)
![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)
![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)
![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)

![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)



